1-(3-Methylphenoxy)-2-nitrobenzene
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Overview
Description
1-(3-Methylphenoxy)-2-nitrobenzene is an organic compound that features a nitro group and a methylphenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenoxy)-2-nitrobenzene typically involves the nitration of 1-(3-Methylphenoxy)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as hydroxide ions, amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-(3-Methylphenoxy)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(3-Methylphenoxy)-2-carboxybenzene.
Scientific Research Applications
1-(3-Methylphenoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenoxy)-2-nitrobenzene depends on its chemical interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
1-(3-Methylphenoxy)-3-nitrobenzene: Similar structure but with the nitro group at a different position.
1-(3-Methylphenoxy)-4-nitrobenzene: Another positional isomer with the nitro group at the para position.
1-(3-Methylphenoxy)-2-aminobenzene: The reduced form of 1-(3-Methylphenoxy)-2-nitrobenzene.
Uniqueness: this compound is unique due to the specific positioning of the nitro and methylphenoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers and related compounds.
Properties
Molecular Formula |
C13H11NO3 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-(3-methylphenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C13H11NO3/c1-10-5-4-6-11(9-10)17-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3 |
InChI Key |
WOAVWBGOVFKQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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